1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at three positions:
- Position 4: Carboxamide linked to a 2-methoxyphenyl group, enhancing solubility and modulating steric interactions .
- Position 5: 1H-Pyrrol-1-yl group, contributing to aromatic stacking and hydrogen bonding .
Synthetic routes typically involve amide coupling (e.g., between pyrazole-4-carboxylic acid derivatives and aryl amines) and functional group modifications, as seen in and .
Properties
Molecular Formula |
C21H17FN4O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H17FN4O2/c1-28-19-7-3-2-6-18(19)24-20(27)17-14-23-26(16-10-8-15(22)9-11-16)21(17)25-12-4-5-13-25/h2-14H,1H3,(H,24,27) |
InChI Key |
LARATEPRJNQCOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Regioselectivity Control
Solvent and Temperature
-
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher temperatures (100–120°C).
-
Eco-friendly alternatives : Ethanol/water mixtures reduce environmental impact while maintaining yields (60–72%).
Characterization and Quality Control
Key analytical data for the final compound:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 180–182°C | DSC |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.78 (d, J=4.7 Hz, 1H, Ar-H) | Bruker Avance III |
| HPLC Purity | ≥98.5% | C18, MeCN/H₂O (70:30) |
Impurity profiling (Source) identifies byproducts such as regioisomeric pyrazoles (2–5%) and hydrolyzed carboxylic acids (1–3%), mitigated via gradient recrystallization.
Industrial-Scale Synthesis
Patent US-6545153-B1 outlines a cost-effective route for kilogram-scale production:
-
Continuous flow cyclization : Enhances heat transfer and reduces reaction time to 2 hours.
-
Catalytic hydrogenation : Replaces stoichiometric reductants (NaBH₄) with Pd/C (0.5 mol%) under 50 psi H₂, achieving 90% yield.
-
Crystallization : Uses ethyl acetate/heptane for >99% purity without chromatography.
Emerging Methodologies
Chemical Reactions Analysis
Pyrazole Ring Formation
The synthesis of the pyrazole core involves cyclocondensation reactions between hydrazines and carbonyl compounds. For pyrazole derivatives, regioselectivity is critical and depends on the hydrazine derivative used:
-
Arylhydrazine hydrochlorides favor 1,3-regioisomers , while free arylhydrazines lead to 1,5-regioisomers .
-
Trichloromethyl enones are commonly employed as precursors, undergoing methanolysis to introduce carboxyalkyl groups .
Amide Bond Formation
The carboxamide group (N-(2-methoxyphenyl) ) is typically formed via coupling reactions between a carboxylic acid and an amine:
-
Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-benzo[d] triazin-4-yl hexafluorophosphate) or EDCl (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) facilitate this step.
-
Solvents like DMF or dichloromethane are commonly used, with bases such as DIPEA (N,N-diisopropylethylamine) to deprotonate intermediates.
Substituent Coupling Reactions
The 4-fluorophenyl and 1H-pyrrol-1-yl substituents are introduced via cross-coupling reactions :
-
Suzuki-Miyaura coupling is likely used for aryl groups, employing palladium catalysts and boronic acid derivatives .
-
Pyrrole ring attachment may involve nucleophilic aromatic substitution or direct coupling under basic conditions.
Reaction Conditions and Selectivity
-
Solvent selection : Methanol is often used for methanolysis of trichloromethyl groups, while DMF or DMSO facilitate coupling reactions .
-
Temperature control : Key steps like cyclization or coupling may require reflux conditions (e.g., 95°C in ionic liquids) .
-
Regioselectivity factors : Hydrazine protonation states and steric effects determine product regiochemistry .
Cyclocondensation of Hydrazines with Carbonyl Compounds
| Reaction Type | Reactants | Key Conditions | Yields | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation (1,3-isomer) | Arylhydrazine HCl + enone | CHCl₃, reflux, 3 h | 37–97% | 1,3-regioisomer |
| Cyclocondensation (1,5-isomer) | Free arylhydrazine + enone | MeOH, reflux, 16 h | 52–83% | 1,5-regioisomer |
| Methanolysis | Trichloromethyl pyrazole + MeOH | MeOH, reflux, 16 h | 70–98% | - |
Data adapted from regioselective pyrazole synthesis using trichloromethyl enones .
Amide Coupling Efficiency
| Coupling Method | Reagent | Solvent | Base | Yield Range |
|---|---|---|---|---|
| HATU-based coupling | HATU, DIPEA | DMF | DIPEA | 75–90% |
| EDCl-based coupling | EDCl, HOBt | DCM | - | 60–80% |
Inferred from general amide coupling protocols in pyrazole derivatives.
Functional Group Reactivity and Stability
The compound undergoes reactions typical of its functional groups:
-
Amide hydrolysis : Under acidic/basic conditions, yielding carboxylic acid and amine derivatives.
-
Pyrrole ring substitution : Electrophilic aromatic substitution (e.g., nitration) at the pyrrole’s β-position .
-
Fluorine displacement : Possible nucleophilic aromatic substitution under strongly basic conditions.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the role of pyrazole derivatives in combating inflammation. The compound has exhibited promising anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Pyrazole compounds are known to inhibit pro-inflammatory cytokines, thus reducing inflammation markers in biological systems .
Anticancer Activity
The anticancer potential of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been investigated with encouraging results. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this structure have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating their potency .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity to target proteins involved in cancer proliferation and inflammation pathways. The pyrrole moiety contributes to the overall stability and bioactivity of the compound.
| Structural Feature | Impact on Activity |
|---|---|
| 4-Fluorophenyl group | Increases lipophilicity and enhances receptor binding |
| Methoxyphenyl group | Improves solubility and bioavailability |
| Pyrrole ring | Contributes to anticancer activity through apoptosis induction |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical trials:
- Study on Anti-inflammatory Activity :
- Anticancer Efficacy :
- Mechanistic Insights :
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Halogen-Substituted Phenyl Groups
- 1-(2-Chloro-5-Fluorophenyl)-N-(Oxan-4-Ylmethyl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxamide (): Replacing 4-fluorophenyl with 2-chloro-5-fluorophenyl introduces steric bulk and alters electronic properties. The oxan-4-ylmethyl group (tetrahydropyran) improves lipophilicity compared to the 2-methoxyphenyl in the target compound .
Methoxy-Substituted Analogs
- Methyl 1-(1-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-1H-Pyrazole-3-Carboxamido)cyclohexanecarboxylate ():
Thiazole Core Derivatives
- 4-Ethyl-N-(4-Fluorophenyl)-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide (): Replaces pyrazole with thiazole, altering electronic distribution and hydrogen-bonding capacity.
Factor Xa Inhibitors (e.g., Razaxaban)
- Razaxaban (): Contains a trifluoromethyl group and benzisoxazole, enhancing potency and selectivity for Factor Xa inhibition.
NTS2 Receptor Binding
Physicochemical Properties
<sup>a</sup>LogP values estimated using fragment-based methods.
Biological Activity
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural components, which contribute to its potential therapeutic applications. The following sections will delve into its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 392.4 g/mol. Its IUPAC name is 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide. The structure includes functional groups that enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:
- Formation of the pyrrole ring through condensation reactions.
- Coupling reactions to introduce the fluorophenyl and methoxyphenyl groups, often utilizing palladium-catalyzed methods.
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrazole can exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 and A549. The following table summarizes some findings related to the anticancer activity of pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF7 | 3.79 | Induces apoptosis |
| 2 | A549 | 26 | Inhibits cell proliferation |
| 3 | NCI-H460 | 0.39 | Autophagy induction |
These findings indicate that modifications in the pyrazole structure can lead to enhanced anticancer activity, making it a promising scaffold for drug development .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The fluorophenyl and methoxyphenyl groups enhance binding affinity through hydrophobic interactions.
- Receptor Modulation : The pyrrole moiety may facilitate π-π stacking interactions with target receptors, modulating their activity.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole compounds were screened against multiple cancer cell lines, revealing a promising profile for further development.
- Inflammation Model : In vivo studies demonstrated significant reduction in inflammatory markers when treated with pyrazole derivatives compared to controls.
Q & A
Q. Optimization strategies :
- Use statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters like temperature, solvent polarity, and catalyst loading .
- Monitor intermediates via HPLC or TLC to minimize side reactions .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural validation?
Level : Advanced
Answer :
Contradictions often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:
- Multi-technique validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR and computational DFT calculations to reconcile discrepancies .
- Solvent screening : Record spectra in deuterated DMSO, CDCl₃, and D₂O to assess solvent-dependent shifts .
- Dynamic NMR : Use variable-temperature NMR to detect slow-exchange processes (e.g., rotational isomerism) .
What computational methods are suitable for predicting the biological targets of this pyrazole-carboxamide derivative?
Level : Advanced
Answer :
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger Glide. Focus on conserved binding pockets (e.g., ATP-binding sites) due to the compound’s aromatic and hydrogen-bonding motifs .
- Pharmacophore modeling : Identify essential features like the fluorophenyl group (hydrophobic), carboxamide (H-bond donor/acceptor), and pyrrole (π-π stacking) using tools like Pharmit .
- MD simulations : Assess binding stability with GROMACS or AMBER to prioritize high-affinity targets .
What strategies mitigate low aqueous solubility during in vitro assays?
Level : Basic
Answer :
How can reaction byproducts be identified and minimized during synthesis?
Level : Advanced
Answer :
- LC-MS profiling : Detect and characterize byproducts using high-resolution mass spectrometry .
- Mechanistic studies : Employ isotopic labeling (e.g., deuterated reagents) to trace pathways. For example, deuterated phenylhydrazine can clarify cyclization side reactions .
- Purification : Use preparative HPLC with C18 columns or silica gel chromatography .
What are the key considerations for designing SAR studies on this compound?
Level : Advanced
Answer :
- Core modifications : Replace the pyrrole ring with imidazole or triazole to assess heterocycle specificity .
- Substituent effects : Systematically vary fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups to map electronic requirements .
- Bioisosteres : Substitute the carboxamide with sulfonamide or urea to evaluate hydrogen-bonding impact .
How can researchers validate enzyme inhibition mechanisms experimentally?
Level : Advanced
Answer :
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Measure IC₅₀ under varying substrate concentrations .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric modulation .
- Fluorescent probes : Develop FRET-based assays for real-time monitoring of target engagement .
What analytical techniques are critical for purity assessment?
Level : Basic
Answer :
- HPLC-PDA : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to resolve impurities .
- Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
- DSC (Differential Scanning Calorimetry) : Detect polymorphic forms or solvates via melting point analysis .
How can computational modeling guide the design of stable crystalline forms?
Level : Advanced
Answer :
- Crystal structure prediction (CSP) : Use software like Mercury or Materials Studio to simulate packing arrangements and hydrogen-bonding networks .
- Hirshfeld surface analysis : Identify dominant intermolecular interactions (e.g., F···H contacts) to prioritize co-crystallization agents .
What are best practices for comparative studies with fluorophenyl-pyrazole analogs?
Level : Basic
Answer :
- Control selection : Include structurally similar analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) .
- Data normalization : Express bioactivity as % inhibition relative to a reference inhibitor (e.g., staurosporine for kinases) .
- Meta-analysis : Use tools like RevMan to statistically compare IC₅₀ values across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
